molecular formula C12H18N2O4S B3344755 Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- CAS No. 89840-84-6

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-

Cat. No. B3344755
CAS RN: 89840-84-6
M. Wt: 286.35 g/mol
InChI Key: JYPKFNWLTCFFNZ-UHFFFAOYSA-N
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Description

Chemical compounds are substances formed when two or more elements are chemically bonded together. The type of bonds holding the elements together, as well as the arrangement of the atoms, can greatly influence the properties of these compounds .


Synthesis Analysis

The synthesis of a chemical compound often involves a series of chemical reactions, with each step being carefully controlled to ensure the correct arrangement of atoms. The synthesis process can be complex and requires a deep understanding of chemistry .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure can be determined using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, reactivity, and solubility. These properties can be determined through various laboratory tests .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other substances at the molecular level. This can involve binding to specific receptors, inhibiting certain enzymes, or disrupting cellular processes .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties, as well as how it is used. Information on safety and hazards is typically provided in a material safety data sheet (MSDS) .

Future Directions

The future directions in the study of a chemical compound can include developing new synthesis methods, exploring new applications, or investigating the compound’s effects on human health and the environment .

properties

IUPAC Name

4-nitro-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9(2)13(10(3)4)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKFNWLTCFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403214
Record name Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-

CAS RN

89840-84-6
Record name Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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